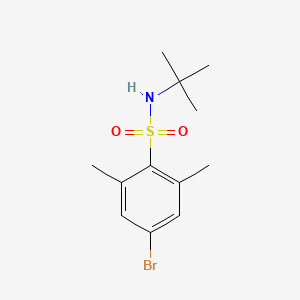

4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-tert-butyl-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-8-6-10(13)7-9(2)11(8)17(15,16)14-12(3,4)5/h6-7,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXWOSOBLAKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC(C)(C)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction

- Reagents : Chlorosulfonic acid, 4-bromo-2,6-dimethylbenzene

- Conditions : Typically performed at low temperatures (around 0°C) to control the reaction.

Conversion to Sulfonyl Chloride

- Reagents : Thionyl chloride

- Conditions : Heated to facilitate the conversion.

Synthesis of 4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide

Once the sulfonyl chloride is prepared, it can be reacted with tert-butylamine to form the desired sulfonamide.

Reaction Conditions

- Reagents : 4-bromo-2,6-dimethylbenzenesulfonyl chloride , tert-butylamine

- Conditions : Typically performed in a solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to absorb the HCl byproduct.

Analysis and Purification

After synthesis, the product is usually purified by recrystallization or chromatography. Analytical techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the compound.

Data Table: General Conditions for Sulfonamide Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Chlorosulfonation | Chlorosulfonic acid, aromatic compound | 0°C, stirring | Variable |

| 2. Conversion to Sulfonyl Chloride | Thionyl chloride | Heated (e.g., 50°C) | High |

| 3. Sulfonamide Formation | Sulfonyl chloride, tert-butylamine, base (e.g., Et3N) | Room temperature, solvent (e.g., DCM) | Moderate to High |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

Substitution Reactions: Products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine product.

Hydrolysis: The major products are the corresponding sulfonic acid and tert-butylamine.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a bromine atom, a tert-butyl group, and a sulfonamide moiety attached to a dimethyl-substituted benzene ring. These structural elements contribute to its reactivity and potential biological activities.

Organic Synthesis

4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Coupling Reactions : It can be utilized in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Pharmaceutical Development

This compound is investigated for its potential as a lead compound in drug development. Notably, it has been explored for:

- Dipeptidyl Peptidase IV (DPP IV) Inhibition : The sulfonamide group may act as a competitive inhibitor for DPP IV, which is significant in diabetes treatment. Modifications to the structure can enhance binding affinity and selectivity towards DPP IV, making it a candidate for further development as an antidiabetic agent.

Biological Studies

The biological activity of this compound has been studied in relation to its interactions with various biomolecules. Key areas of interest include:

- Enzyme Interactions : The sulfonamide moiety can engage in hydrogen bonding and electrostatic interactions with enzymes.

- Potential Antibacterial Properties : Its structural similarity to known antibiotics suggests that it may exhibit antibacterial effects.

Data Tables

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine substitution with nucleophiles |

| Oxidation/Reduction | Formation of sulfoxides or sulfones |

| Coupling Reactions | Participation in Suzuki-Miyaura coupling reactions |

Case Study 1: DPP IV Inhibition

Research has demonstrated that modifications to the structure of this compound can enhance its inhibitory effect on DPP IV. A study assessed various derivatives and identified optimal structural features that improve binding affinity. This highlights the compound's potential as a therapeutic agent for managing diabetes.

Case Study 2: Antibacterial Activity

In another study, derivatives of this sulfonamide were tested against various bacterial strains. The results indicated that certain modifications led to increased antibacterial potency compared to traditional antibiotics. This suggests that further exploration of this compound could yield new antibacterial agents.

Mechanism of Action

The mechanism of action of 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and tert-butyl group may also play roles in modulating the compound’s biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

(Z)-4-Bromo-N-{(Z)-3-[(4-Bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline

4-Bromo-N-(2,6-Difluorophenyl)benzenesulfonamide

4-Bromo-N-(3,5-Difluorophenyl)benzenesulfonamide

- Structure : Fluorine atoms at meta positions ().

- Reactivity : Fluorine’s electron-withdrawing effects may enhance acidity (lower pKa) of the sulfonamide proton relative to tert-butyl analogs.

Functional Group Variants: Sulfonamide vs. Benzamide

4-Bromo-N-(2,6-Diethylphenyl)benzamide

- Structure : Benzamide derivative with diethylphenyl substituents ().

- Physicochemical Properties: Property 4-Bromo-N-(2,6-diethylphenyl)benzamide Target Sulfonamide (Predicted) Molecular Formula C₁₇H₁₈BrNO C₁₂H₁₇BrNO₂S Molecular Weight 332.23 g/mol ~343.24 g/mol Boiling Point 361.0 ± 42.0 °C Likely higher due to sulfonamide group Density 1.328 g/cm³ ~1.3–1.5 g/cm³ pKa 13.16 ± 0.70 ~10–12 (sulfonamide acidity)

Commercial and Practical Considerations

- Availability : Brominated sulfonamides like 4-Bromo-N-(2,6-difluorophenyl)benzenesulfonamide are commercially available (), suggesting the target compound could be synthesized via similar routes (e.g., bromination of pre-sulfonylated intermediates).

- Applications : Sulfonamides are widely used as enzyme inhibitors (e.g., carbonic anhydrase), while benzamides may target different biological pathways (e.g., kinase inhibition) .

Biological Activity

4-Bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : C12H16BrNO2S

- Molecular Weight : 303.23 g/mol

- CAS Number : 100123-45-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonamides can inhibit certain enzymes and receptors, leading to therapeutic effects in various disease models.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that derivatives of sulfonamides exhibit significant antitumor properties. For instance, this compound has been evaluated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in tumor cells through the modulation of apoptotic pathways.

- A study involving a similar sulfonamide compound indicated that it could suppress tumor growth in vivo by promoting cell apoptosis and reducing cell proliferation markers such as Ki67 and MMP9 levels .

-

Antimicrobial Activity :

- Sulfonamides are known for their antibacterial properties. The compound's structure suggests potential activity against a range of bacterial strains. Research has indicated that modifications in the sulfonamide structure can enhance antibacterial efficacy, which may apply to this compound as well.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamides have been documented to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Enzyme Inhibition | Inhibition of dihydropteroate synthase |

Detailed Research Findings

- Antitumor Studies :

- Antimicrobial Efficacy :

- Enzyme Interaction :

Q & A

Q. How can researchers optimize the synthesis of 4-bromo-N-(tert-butyl)-2,6-dimethylbenzenesulfonamide?

Methodological Answer: Synthesis optimization requires systematic experimental design. For example, factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can identify critical parameters affecting yield . Computational reaction path searches, such as quantum chemical calculations, may narrow optimal conditions by predicting intermediate stability or transition states . Additionally, membrane separation technologies (e.g., selective crystallization) could improve purification efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming bromine positioning and tert-butyl group integration. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity, as demonstrated in benzenesulfonamide derivative analyses . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For crystalline samples, X-ray diffraction provides structural confirmation .

Q. How should researchers address solubility challenges during reactivity studies?

Methodological Answer: Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) or halogenated solvents (e.g., dichloromethane) is recommended. Phase-transfer catalysts (e.g., tetrabutylammonium salts) or micellar systems may enhance reactivity in heterogeneous conditions . Particle size reduction via ball milling could improve dissolution kinetics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model electronic effects of the bromine substituent and steric hindrance from the tert-butyl group, predicting regioselectivity in Suzuki-Miyaura couplings . Transition state analysis for SNAr (nucleophilic aromatic substitution) pathways may explain competing reaction mechanisms. Molecular dynamics simulations can assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported catalytic efficiencies for sulfonamide derivatives?

Methodological Answer: Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand purity). A meta-analysis of literature data using multivariate regression can identify hidden factors . Replicating experiments under controlled conditions (e.g., glovebox for air-sensitive catalysts) and validating with in-situ FTIR or Raman spectroscopy ensures reproducibility .

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in electrophilic substitutions?

Methodological Answer: Steric maps generated from X-ray crystallography or computational van der Waals surface analysis quantify spatial hindrance . Competitive experiments with substituted analogs (e.g., replacing tert-butyl with methyl) isolate steric effects from electronic contributions. Kinetic isotope effects (KIE) studies further differentiate mechanistic pathways .

Q. What advanced reactor designs improve scalability for sulfonamide functionalization?

Methodological Answer: Continuous-flow reactors with immobilized catalysts reduce side reactions by minimizing residence time gradients . Microreactors enable precise control over exothermic bromination steps. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and heat transfer in scaled-up systems .

Data Analysis & Validation

Q. How should researchers validate conflicting thermal stability data for this compound?

Methodological Answer: Differential Scanning Calorimetry (DSC) under inert vs. oxidative atmospheres identifies decomposition pathways. Thermogravimetric Analysis (TGA) coupled with mass spectrometry detects volatile byproducts. Replicate studies with standardized heating rates (e.g., 10°C/min) ensure comparability .

Q. What statistical methods are robust for analyzing reaction yield variability?

Methodological Answer: Analysis of Variance (ANOVA) with Tukey’s post-hoc test identifies significant factors in multi-variable experiments . Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening datasets. Bayesian optimization models iteratively refine reaction conditions based on prior data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.